molecular formula C11H11BrO2 B2898904 (1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid CAS No. 2227843-57-2

(1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2898904
CAS No.: 2227843-57-2
M. Wt: 255.111
InChI Key: HHXZNQACCZQPRP-DTWKUNHWSA-N
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Description

(1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a bromine atom and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-bromo-4-methylbenzyl chloride with diazomethane under acidic conditions to form the cyclopropane ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of (1R,2R)-2-(2-substituted-4-methylphenyl)cyclopropane-1-carboxylic acid.

    Oxidation: Formation of (1R,2R)-2-(2-bromo-4-carboxyphenyl)cyclopropane-1-carboxylic acid.

    Reduction: Formation of (1R,2R)-2-(2-bromo-4-methylphenyl)cyclopropane-1-methanol.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. Its structural features make it a valuable tool for investigating enzyme-substrate interactions and protein-ligand binding.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity and could be explored for therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the cyclopropane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(2-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(2-Fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(2-Iodo-4-methylphenyl)cyclopropane-1-carboxylic acid

Uniqueness

(1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.

Properties

IUPAC Name

(1R,2R)-2-(2-bromo-4-methylphenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-6-2-3-7(10(12)4-6)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXZNQACCZQPRP-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CC2C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H]2C[C@H]2C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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